Allitinibtosylat

Übersicht

Beschreibung

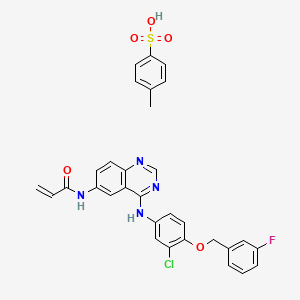

EGFR (Epidermal Growth Factor Receptor) inhibitors. Its chemical structure is an anilino-quinazoline compound. The compound is orally active and irreversible, making it a promising candidate for cancer treatment. Specifically, it targets both EGFR (erbB1) and ErbB2 (HER2) receptors .

Wissenschaftliche Forschungsanwendungen

Allitinibtosylat hat in verschiedenen wissenschaftlichen Disziplinen Interesse geweckt:

Onkologie: Es wird zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) und HER2-positivem Brustkrebs untersucht.

Translationsmedizin: Forscher erforschen seine Rolle bei der Weiterentwicklung der Behandlung von Plattenepithelkarzinomen des Kopfes und Halses (HNSCC).

5. Wirkmechanismus

Der Wirkmechanismus von this compound liegt in seiner Hemmung von EGFR und ErbB2. Durch irreversible Bindung an diese Rezeptoren stört es die nachgeschalteten Signalwege, die an Zellwachstum, Proliferation und Überleben beteiligt sind. Diese Interferenz unterdrückt letztendlich das Tumorwachstum und die -progression.

Wirkmechanismus

Target of Action

Allitinib tosylate, also known as AST-1306 TsOH, is a novel irreversible inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Receptor 2 (ErbB2) . These receptors are part of the HER family of growth factors that activate several intracellular signaling pathways promoting cell proliferation and survival .

Mode of Action

Allitinib tosylate acts by selectively and irreversibly inhibiting EGFR and ErbB2 . It has an IC50 of 0.5 nM for EGFR and 3 nM for ErbB2 . It also inhibits ErbB4 with an IC50 of 0.8 nM . This means that it binds to these receptors and prevents them from activating, thus inhibiting the signaling pathways they control.

Biochemical Pathways

The primary biochemical pathways affected by allitinib tosylate are those controlled by EGFR, ErbB2, and ErbB4 . These pathways are involved in cell proliferation and survival. By inhibiting these receptors, allitinib tosylate disrupts these pathways, leading to decreased cell proliferation and increased cell death .

Pharmacokinetics

Allitinib tosylate is orally active . It is extensively metabolized in the body, with multiple enzymes involved in its biotransformation . The metabolic pathways include O-dealkylation, amide hydrolysis, dihydrodiol formation, hydroxylation, and secondary phase 2 conjugation . The metabolites of amide hydrolysis (M6) and 27,28-dihydrodiol allitinib (M10) were found to be the major pharmacologically active metabolites in the circulation . The steady-state exposures to M6 and M10 were 11% and 70% of that of allitinib, respectively .

Result of Action

The molecular and cellular effects of allitinib tosylate’s action include significant, concentration-dependent inhibition of the growth of cells expressing EGFR T790M/L858R mutations . It also inhibits the activation of tyrosine kinases and downstream signaling pathways in various cancer cell lines .

Action Environment

The action, efficacy, and stability of allitinib tosylate can be influenced by various environmental factors. For instance, the presence of KRAS mutations has been associated with resistance to allitinib tosylate . Therefore, the genetic makeup of the cells, which can be considered an environmental factor at the cellular level, plays a crucial role in the compound’s action.

Safety and Hazards

Analyse Chemischer Reaktionen

Allitinibtosylat beteiligt sich an verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Während bestimmte Reagenzien und Bedingungen urheberrechtlich geschützt sind, haben Forscher seine Wirksamkeit gegen mutiertes EGFR (T790M/L858R) und ErbB2-über exprimierende Zellen beobachtet. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, tragen zu seiner Antikrebsaktivität bei .

Vergleich Mit ähnlichen Verbindungen

Während Allitinibtosylat Ähnlichkeiten mit anderen EGFR-Inhibitoren aufweist, beinhalten seine einzigartigen Merkmale:

Irreversibilität: Im Gegensatz zu reversiblen Inhibitoren bildet this compound langlebige Bindungen mit seinen Zielen.

Doppelte Zielsetzung: Es hemmt gleichzeitig sowohl EGFR als auch ErbB2, wodurch sein therapeutisches Potenzial erweitert wird.

Ähnliche Verbindungen

Cetuximab: Ein monoklonaler Antikörper, der auf EGFR abzielt.

Afatinib: Ein weiterer irreversibler EGFR-Inhibitor.

Lapatinib: Ein dualer EGFR/ErbB2-Inhibitor.

Vorbereitungsmethoden

Die Syntheseroute für Allitinibtosylat umfasst bestimmte Reaktionsschritte. Leider sind detaillierte Informationen über die genauen Syntheseverfahren und Reaktionsbedingungen im öffentlichen Bereich nicht leicht verfügbar. Industrielle Produktionsmethoden beinhalten wahrscheinlich die Optimierung hinsichtlich Ausbeute, Reinheit und Skalierbarkeit.

Eigenschaften

IUPAC Name |

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUKJEHWLJBODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClFN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648510 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050500-29-2 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--N-(4-{3-chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

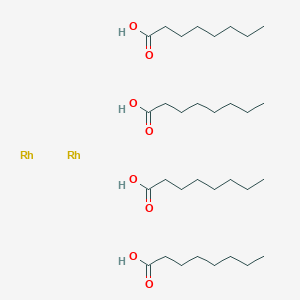

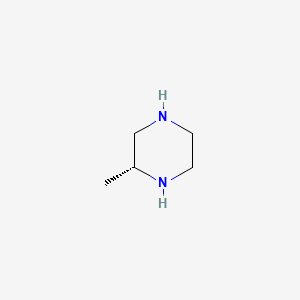

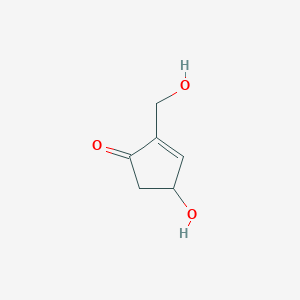

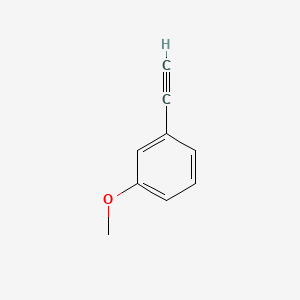

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

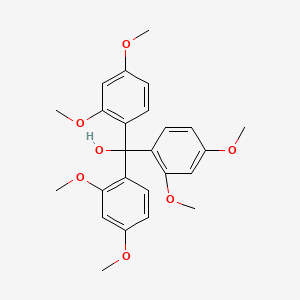

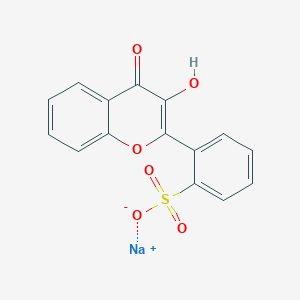

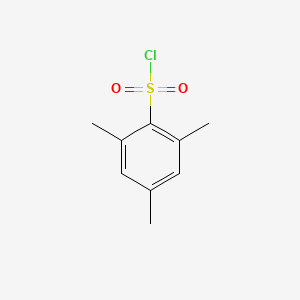

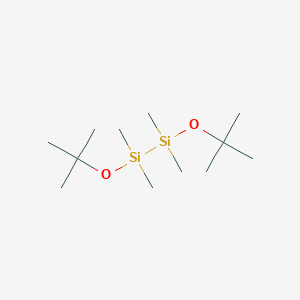

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)

![Gal[246Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B1662045.png)